

Application Notes and Protocols for Quantifying Strontium in Biological Samples

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Compound of Interest

Compound Name: Strontium

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Introduction

Strontium, an alkaline earth metal with chemical properties similar to calcium, plays a significant role in bone metabolism. Its quantification in biological samples is crucial for various research areas, including toxicology, nutritional science, and the development of therapeutic agents for bone-related disorders like osteoporosis. This document provides detailed application notes and protocols for the accurate and precise measurement of **strontium** in diverse biological matrices, including serum, urine, bone, and soft tissues. The primary analytical techniques covered are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Zeeman Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF).

Analytical Techniques: An Overview

Several analytical methods are available for the determination of **strontium** in biological samples, each with its own advantages in terms of sensitivity, sample throughput, and instrumentation requirements.[1][2] ICP-MS is renowned for its high sensitivity and ability to measure trace levels of **strontium**. [1] Zeeman AAS offers a robust and reliable alternative, particularly for routine clinical and research applications.[3][4] XRF provides a non-invasive or minimally destructive method, especially valuable for in vivo bone **strontium** measurements.[5] [6]

Quantitative Data Summary

The following tables summarize key quantitative data for the different analytical techniques, allowing for easy comparison of their performance characteristics across various biological samples.

Table 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Biological Matrix	Sample Preparation	LLOQ/Detection Limit	Mean Endogenous Levels	Reference
Human Serum	Dilution with 1% HNO ₃	10 ng/mL (LLOQ)	34.6 ± 15.2 ng/mL	[1]
Whole Blood (Children)	Optimized sample preparation	Not specified	44.2 ± 4.24 µg/L (control group)	[7] [8]
Urine (Children)	Optimized sample preparation	Not specified	296.4 ± 61.5 µg/L (control group)	[7] [8]

Table 2: Zeeman Atomic Absorption Spectrometry (AAS)

Biological Matrix	Sample Preparation	Detection Limit	Sensitivity	Reference
Serum	1:4 dilution with Triton X-100-HNO ₃ mixture	1.2 µg/L	2.4 pg	[3] [4]
Urine	1:20 dilution with HNO ₃	0.3 µg/L	2.4 pg	[3] [4]
Bone	Digestion with concentrated HNO ₃	0.4 µg/g	3.9 pg	[3] [4]
Soft Tissues	Dissolution in tetramethylammonium hydroxide	2.2 ng/g	2.6 pg	[3] [4]

Table 3: X-ray Fluorescence (XRF)

Biological Matrix	Technique	Minimum Detectable Limit (MDL)	Measurement Time	Reference
Bone (in vivo)	109Cd source	~0.25 mg Sr/g Ca	Not specified	[5]
Bone (in vivo, portable)	X-ray tube source	Not specified	2 minutes	[6]
Bone (in vivo, radioisotope-based)	109Cd source	22 µg Sr/g Ca	30 minutes	[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: Quantification of Strontium in Human Serum using ICP-MS

This protocol is based on a validated bioanalytical method for the measurement of endogenous **strontium** levels in human serum.[\[1\]](#)

1. Materials and Reagents:

- Nitric Acid (HNO₃), trace metal grade
- **Strontium** standard solution (1000 µg/mL)
- Yttrium (Y) internal standard solution (100 µg/mL)
- Pooled human serum (for quality controls)
- Deionized water (≥18 MΩ·cm)

2. Preparation of Solutions:

- 1% HNO₃ (v/v): Add 10 mL of concentrated HNO₃ to 990 mL of deionized water.
- Internal Standard (IS) Working Solution (100 ng/mL Y): Spike 200 µL of 100 µg/mL Yttrium standard into 200 mL of 1% HNO₃.[\[1\]](#)
- Calibration Standards (10 to 250 ng/mL): Prepare an intermediate stock of 1000 ng/mL **strontium** in 1% HNO₃. From this, perform serial dilutions with 1% HNO₃ to create working calibration standards.[\[1\]](#)
- Quality Control (QC) Samples: Use unspiked pooled human serum as the low QC. Prepare mid and high QCs by spiking the pooled serum with known concentrations of **strontium** (e.g., 80 and 150 ng/mL).[\[1\]](#)

3. Sample Preparation:

- Dilute serum samples, calibration standards, and QCs 1:10 with the IS working solution. For example, combine 200 µL of the sample with 1800 µL of the IS solution.[\[1\]](#)

- Gently mix the diluted samples.

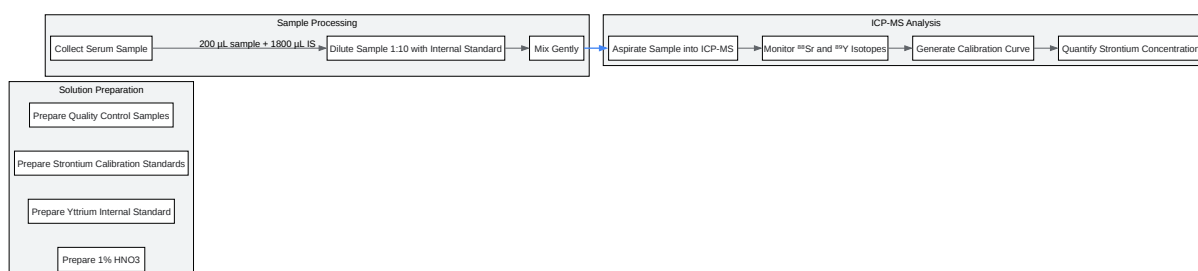
4. ICP-MS Instrumentation and Analysis:

- Use an ICP-MS system equipped with a standard sample introduction system.
- Aspirate approximately 0.6 to 0.7 mL of the diluted sample for analysis.[\[1\]](#)
- Monitor the ^{88}Sr isotope for **strontium** and ^{89}Y for the internal standard.
- Typical instrument settings should be optimized for sensitivity and stability.

5. Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the calibration standards.
- Quantify the **strontium** concentration in the unknown samples using the calibration curve.

Workflow Diagram: ICP-MS Analysis of **Strontium** in Serum



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Caption: Workflow for **Strontium** Quantification in Serum by ICP-MS.

Protocol 2: Quantification of Strontium in Bone and Soft Tissues using Zeeman AAS

This protocol is adapted from a method for determining **strontium** in various biological matrices by Zeeman atomic absorption spectrometry.[3][4]

1. Materials and Reagents:

- Nitric Acid (HNO₃), concentrated

- Tetramethylammonium hydroxide (TMAH) solution

- **Strontium** standard solution

- Polytetrafluoroethylene (Teflon) tubes

- Pyrolytically coated graphite tubes

2. Sample Preparation:

- Bone Samples:

- Place a known weight of the bone sample into a stoppered Teflon tube.
- Add concentrated HNO_3 to digest the sample.[\[3\]](#)[\[4\]](#)
- The digestion can be facilitated by heating.
- After complete digestion, dilute the sample to a suitable volume with deionized water.

- Soft Tissue Samples:

- Place a known weight of the soft tissue sample into a suitable container.
- Add TMAH solution to dissolve the tissue.[\[3\]](#)[\[4\]](#)
- Once dissolved, dilute the sample to a suitable volume with deionized water.

3. AAS Instrumentation and Analysis:

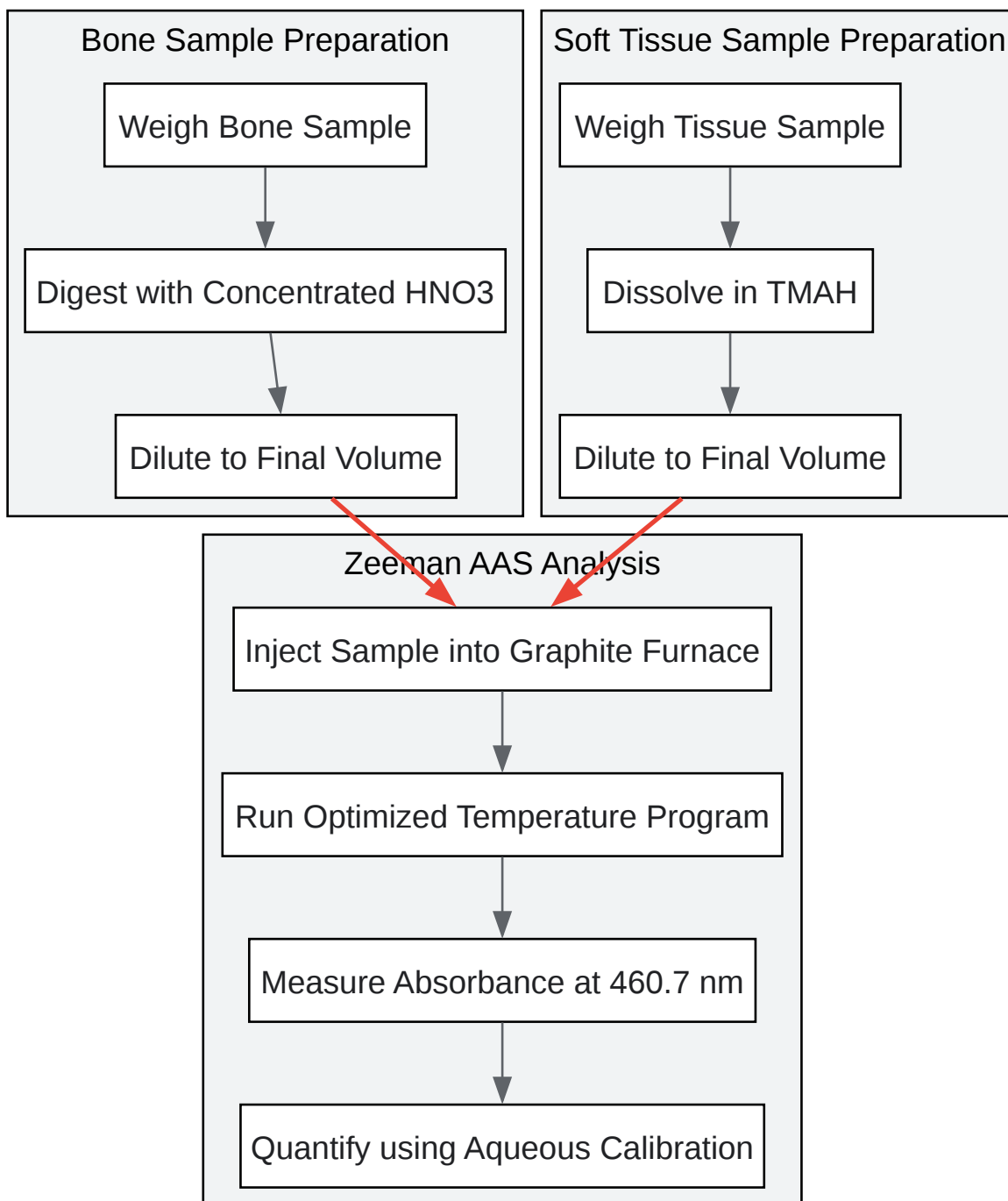
- Use a Zeeman atomic absorption spectrometer equipped with a graphite furnace atomizer.
- Use pyrolytically coated graphite tubes.
- Atomization should be performed from the wall of the graphite tube.[\[3\]](#)[\[4\]](#)
- Optimize the furnace temperature program (drying, ashing, atomization, and cleaning steps) for the specific matrix.

- Use an appropriate wavelength for **strontium** analysis (typically 460.7 nm).

4. Calibration and Quantification:

- For bone and tissue samples, aqueous calibrators can be used.[\[3\]](#)[\[4\]](#)
- Prepare a series of **strontium** standards of known concentrations.
- Generate a calibration curve by plotting the integrated absorbance signal against the **strontium** concentration.
- Determine the **strontium** concentration in the samples from the calibration curve.

Workflow Diagram: AAS Analysis of **Strontium** in Bone and Tissue



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Caption: Workflow for **Strontium** Quantification in Bone and Tissue by AAS.

Method Validation and Quality Control

For all analytical methods, a thorough validation is essential to ensure reliable and accurate results. Key validation parameters to be assessed include:

- **Specificity and Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Potential isobaric interferences (e.g., ^{87}Rb on ^{87}Sr in ICP-MS) should be investigated and mitigated.[10][11]
- **Linearity and Range:** The concentration range over which the method is accurate, precise, and linear.[12]
- **Accuracy and Precision:** The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]
- **Limit of Detection (LOD) and Limit of Quantification (LLOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
- **Recovery:** The efficiency of the sample preparation process in extracting the analyte from the matrix.[3][4]
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of certified reference materials and participation in proficiency testing programs are highly recommended for ongoing quality assurance.

Concluding Remarks

The choice of analytical technique for **strontium** quantification depends on the specific research question, the biological matrix of interest, the required sensitivity, and the available instrumentation. ICP-MS offers the highest sensitivity for trace-level analysis, while Zeeman AAS provides a robust and cost-effective solution for a wide range of applications. XRF is a powerful tool for non-invasive bone **strontium** measurements. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for **strontium** analysis in their laboratories.

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References

- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of strontium in serum, urine, bone, and soft tissues by Zeeman atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Quantification of bone strontium levels in humans by in vivo X-ray fluorescence - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 6. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of strontium content in whole blood and urine by ICP-MS [pbmc.ibmcm.sk.ru]
- 8. [Determination of strontium content in whole blood and urine by icp-ms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved radioisotope-based X-ray fluorescence system for the in vivo measurement of bone strontium - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00464G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
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